![molecular formula C9H7Br2FO3 B6292990 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid CAS No. 2404734-06-9](/img/structure/B6292990.png)
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
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Description
“4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid” is a chemical compound with the molecular formula C9H7Br2FO3 . It has a molecular weight of 341.96 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid” is 1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid” is a solid at room temperature . It has a molecular weight of 341.96 . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
The safety information for “4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
Benzoic acid derivatives often act through nucleophilic substitution or free radical bromination .
Biochemical Pathways
It’s known that similar compounds can be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Pharmacokinetics
Similar compounds have been reported to have high gastrointestinal absorption .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
Action Environment
It’s known that the compound should be stored at 2-8°c to maintain its stability .
properties
IUPAC Name |
4,6-dibromo-3-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBGMZXGPIWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid |
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